Propoxate

Description

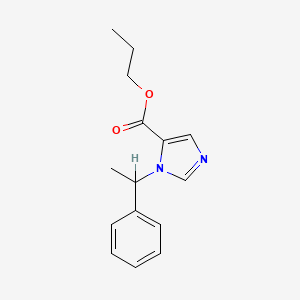

Structure

3D Structure

Properties

IUPAC Name |

propyl 3-(1-phenylethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGPZAQFNYKISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057810 | |

| Record name | Propoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7036-58-0 | |

| Record name | Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7036-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007036580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propoxate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M42D353K88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propoxate's Mechanism of Action in Zebrafish: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxate, a carbamate insecticide, primarily exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This mechanism, shared with organophosphate pesticides, leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity. The zebrafish (Danio rerio) has emerged as a powerful model organism for studying the developmental and neurotoxic effects of propoxate due to its genetic tractability, rapid development, and physiological similarities to higher vertebrates. This technical guide provides an in-depth analysis of the mechanism of action of propoxate in zebrafish, detailing its effects on developmental processes, behavior, and gene expression. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Acetylcholinesterase Inhibition

Quantitative Toxicological Data

Propoxate exposure in zebrafish embryos and larvae leads to a range of dose- and time-dependent toxicological effects. Key quantitative data from published studies are summarized below.

Table 1: Developmental Toxicity of Propoxate in Zebrafish Embryos

| Concentration (µg/mL) | Exposure Window (hpf) | Viability at 40 hpf | No Delay Phenotype (%) | Mild Delay Phenotype (%) | Severe Delay Phenotype (%) | Reference |

| Control (DMSO) | 15-16.5 | No significant difference from untreated | 75.33 ± 5.06 | 14.44 ± 2.41 | 10.23 ± 3.04 | [3] |

| 100 | 15-16.5 | No significant difference from control | 22.80 ± 2.26 | 31.67 ± 2.74 | 45.53 ± 4.50 | [3] |

hpf: hours post-fertilization

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of toxicological studies. The following sections provide protocols for key experiments used to assess the effects of propoxate in zebrafish.

Zebrafish Embryo Exposure Protocol

This protocol is adapted from Shields et al. (2019).[3]

-

Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and raise them in standard embryo medium at 28.5°C. Stage the embryos according to standard developmental timelines.

-

Dechorionation: At 15-16.5 hours post-fertilization (hpf), manually dechorionate the embryos using fine forceps.

-

Exposure: Immediately transfer the dechorionated embryos to 6-well plates containing either a vehicle control (e.g., 0.125% DMSO in embryo medium) or varying concentrations of propoxate (e.g., 12.5, 25, 50, 100, 200, 400, and 800 µg/mL) dissolved in embryo medium.

-

Incubation: Incubate the embryos at 28.5°C for the desired exposure duration (e.g., until 40 hpf).

-

Washing: At the end of the exposure period, remove the treatment solutions and wash the embryos three times with fresh embryo medium to remove all traces of propoxate and the vehicle.

-

Phenotypic Analysis: Score the embryos for viability and developmental delays under a stereomicroscope. Developmental stages can be categorized as 'no delay,' 'mild delay,' and 'severe delay' based on morphological milestones.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This is a generalized protocol for measuring AChE activity, which can be adapted for zebrafish larvae homogenates.

-

Homogenate Preparation: Pool a defined number of zebrafish larvae (e.g., 20 larvae at 96 hpf) in a microcentrifuge tube. Homogenize the larvae in ice-cold phosphate buffer (e.g., 0.1 M, pH 8.0) containing a protease inhibitor cocktail. Centrifuge the homogenate at 4°C to pellet cellular debris and collect the supernatant containing the enzyme.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

Phosphate buffer (pH 8.0)

-

Zebrafish larvae homogenate (supernatant)

-

Propoxate solution at various concentrations (or buffer for control)

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for the interaction between propoxate and AChE.

-

Substrate Addition: To initiate the reaction, add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and acetylthiocholine (ATCh) to each well.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes). The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the rate of reaction for each propoxate concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Behavioral Analysis: Light-Dark Locomotion Test

This protocol is based on the methodology described by Shields et al. (2019).[3]

-

Acclimation: At 6 days post-fertilization (dpf), transfer individual larvae to separate wells of a 24-well plate for acclimation.

-

Assay Setup: On day 7 post-fertilization (dpf), place the 24-well plate into an automated behavioral tracking system (e.g., DanioVision Observation Chamber).

-

Behavioral Paradigm: Subject the larvae to alternating cycles of light and dark stimuli. A typical paradigm consists of a 3-minute light phase followed by a 3-minute dark phase, repeated for a set duration.

-

Data Acquisition: Use a tracking software (e.g., EthoVision XT) to record the movement of each larva, capturing parameters such as distance moved, velocity, and time spent in different zones of the well.

-

Data Analysis: Analyze the locomotor activity during the light and dark phases separately. Compare the behavioral parameters between control and propoxate-exposed groups to identify any significant differences.

Gene Expression Analysis: Microarray

This is a summarized workflow for microarray analysis as performed by Shields et al. (2019).[3]

-

RNA Extraction: Pool zebrafish embryos from control and propoxate-exposed groups at a specific time point (e.g., 40 hpf). Homogenize the samples and extract total RNA using a suitable kit.

-

RNA Quality Control: Assess the quality and integrity of the extracted RNA using a bioanalyzer.

-

aRNA Amplification and Labeling: Amplify the total RNA to produce aminoallyl-aRNA and label it with a fluorescent dye (e.g., Alexa Fluor 555).

-

Hybridization: Hybridize the labeled aRNA to a zebrafish-specific oligo microarray chip.

-

Scanning and Data Extraction: Scan the microarray slides using a laser scanner to detect the fluorescent signals. Use image analysis software to extract the raw signal intensity data.

-

Data Analysis: Normalize the data and perform statistical analysis to identify differentially expressed genes between the control and propoxate-treated groups. Further analysis, such as pathway analysis (e.g., Ingenuity Pathway Analysis), can be performed to identify the biological pathways and functions affected by the gene expression changes.

Signaling Pathways and Logical Relationships

Propoxate's primary action of AChE inhibition triggers a cascade of downstream events. While the complete signaling network is still under investigation, key relationships have been identified.

Proposed Signaling Pathway from AChE Inhibition to Cellular Stress Response

The inhibition of AChE by propoxate leads to an accumulation of acetylcholine, causing overstimulation of cholinergic receptors. This neuronal hyperactivity can induce cellular stress, including oxidative stress and protein misfolding. In response, cells activate protective mechanisms such as the heat shock response. This leads to the upregulation of heat shock proteins (HSPs), including hspb9 and hspb11, which have been observed in propoxate-exposed zebrafish.[3] These HSPs act as molecular chaperones to refold damaged proteins and protect the cell from further damage.

Experimental Workflow for Propoxate Toxicity Assessment

The following diagram illustrates a typical workflow for investigating the effects of propoxate in zebrafish, from initial exposure to multi-level analysis.

Conclusion

The zebrafish model has proven invaluable in elucidating the mechanism of action of propoxate. The primary mechanism is the inhibition of acetylcholinesterase, leading to cholinergic overstimulation and subsequent neurotoxicity. This manifests as dose-dependent developmental delays, specific behavioral abnormalities, and significant alterations in gene expression, including the upregulation of heat shock proteins hspb9 and hspb11. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the toxicological profile of propoxate and other carbamates, as well as to develop potential therapeutic interventions. Future research should focus on obtaining more precise quantitative data, such as the IC50 of propoxate on zebrafish AChE, and further delineating the signaling pathways that connect the initial neurotoxic insult to the observed downstream cellular and developmental effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemical Responses in Freshwater Fish Exposed to Insecticide Propoxur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exposure of Larval Zebrafish to the Insecticide Propoxur Induced Developmental Delays that Correlate with Behavioral Abnormalities and Altered Expression of hspb9 and hspb11 - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Propoxate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Propoxate, the pharmacologically active enantiomer of the anesthetic agent propoxate, represents a significant area of interest in the development of safer and more effective hypnotic agents. This technical guide provides a comprehensive overview of the discovery, hypothesized mechanism of action, and stereospecific synthesis of (S)-Propoxate. Drawing parallels with its structural analog, etomidate, this document outlines the scientific rationale for isolating the (S)-enantiomer. Detailed experimental protocols for a proposed synthesis route are provided, alongside a summary of available pharmacokinetic data. Visual diagrams of the synthetic workflow and the presumed signaling pathway are included to facilitate a deeper understanding of this promising compound.

Discovery and Rationale for (S)-Enantiomer Isolation

The discovery of (S)-Propoxate is intrinsically linked to the broader exploration of N-substituted imidazole carboxylates, a class of compounds that includes the well-established intravenous anesthetic, etomidate.[1] Propoxate, chemically known as propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, was first synthesized during these investigations into novel hypnotic agents.[1] While propoxate itself has been utilized as an anesthetic for fish in research and aquaculture, it has not been marketed for human use.[2]

Like etomidate, propoxate is a chiral molecule, existing as two enantiomers: (S)-Propoxate and (R)-Propoxate.[1] The impetus for investigating the individual enantiomers of propoxate stems from the well-documented stereoselectivity of etomidate.[1] In the case of etomidate, the (R)-enantiomer is a potent hypnotic agent, while the (S)-enantiomer is significantly less active.[1] This pronounced difference in pharmacological activity between enantiomers strongly suggests a similar stereoselectivity for propoxate.

Therefore, it is hypothesized that (S)-Propoxate is the pharmacologically active enantiomer responsible for the anesthetic effects of the racemic mixture.[1] The development of single-enantiomer drugs is a common strategy in pharmaceutical development to enhance the therapeutic index by isolating the active enantiomer and eliminating the less active or potentially detrimental one.[1] The investigation into (S)-Propoxate is driven by the potential for a more potent and safer anesthetic agent with a cleaner pharmacological profile compared to the racemic mixture.

Stereospecific Synthesis of (S)-Propoxate

A plausible stereospecific synthesis for (S)-Propoxate can be proposed based on established methodologies for chiral 1-substituted imidazole derivatives and analogs of etomidate.[1] The key to this synthesis is the use of a chiral starting material, specifically (S)-1-phenylethylamine, to introduce the desired stereochemistry.[1]

Proposed Synthetic Workflow

The synthesis can be conceptualized in a two-step process:

-

Synthesis of Propyl 1H-imidazole-5-carboxylate: This intermediate can be prepared through various established methods for imidazole synthesis. A common approach involves the reaction of a diaminomaleonitrile derivative with an appropriate orthoester, followed by hydrolysis and esterification.[1]

-

N-Alkylation with (S)-1-Phenylethylamine: The crucial stereospecific step is the N-alkylation of the imidazole ring with a chiral amine.[1]

Caption: Proposed synthetic workflow for (S)-Propoxate.

Detailed Experimental Protocols

Step 1: Synthesis of Propyl 1H-imidazole-5-carboxylate

This protocol describes a general approach. Specific reaction conditions may need to be optimized.

-

React a suitable diaminomaleonitrile derivative with an appropriate orthoester in a suitable solvent.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction and perform a work-up to isolate the crude imidazole intermediate.

-

Hydrolyze the nitrile groups of the imidazole intermediate under acidic or basic conditions.

-

Esterify the resulting carboxylic acid with propanol under acidic conditions (e.g., Fischer esterification) to yield propyl 1H-imidazole-5-carboxylate.

-

Purify the intermediate by column chromatography or recrystallization.

Step 2: N-Alkylation with (S)-1-Phenylethylamine Derivative

This step is critical for establishing the desired stereocenter.

-

To a solution of propyl 1H-imidazole-5-carboxylate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.[1]

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the imidazolide anion.[1]

-

To this mixture, add a solution of a chiral leaving group-substituted phenylethyl derivative, such as (R)-1-phenylethyl bromide or tosylate (1.2 equivalents).[1] The use of the (R)-enantiomer of the leaving group-substituted derivative is expected to result in the (S)-enantiomer of the product via an SN2 reaction with inversion of stereochemistry.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress.

-

Upon completion, quench the reaction by the slow addition of water.[1]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel to yield (S)-Propoxate.[1]

Step 3: Chiral Purity Analysis

-

The enantiomeric excess of the final product should be determined using chiral HPLC or capillary electrophoresis to confirm the stereospecificity of the synthesis.[1]

Signaling Pathway and Mechanism of Action

Similar to etomidate, (S)-Propoxate is believed to exert its hypnotic effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[3][4] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.

Upon binding to a specific site on the GABAA receptor, (S)-Propoxate is thought to enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in central nervous system depression and hypnosis.

Caption: Hypothesized mechanism of action of (S)-Propoxate at the GABA-A receptor.

Quantitative Data

The available quantitative data for propoxate primarily relates to pharmacokinetic studies in animal models. It is important to note that this data was likely generated using the racemic mixture of propoxate.

| Parameter | Value | Species | Method | Reference |

| Absolute Bioavailability | 15.3% | Mice | UPLC-MS/MS | [3][5] |

| Linearity Range (Plasma) | 0.77–1540 ng/mL | Mice | UPLC-MS/MS | [3][5] |

| Correlation Coefficient (r) | > 0.998 | Mice | UPLC-MS/MS | [3][5] |

Conclusion

(S)-Propoxate holds promise as a refined anesthetic agent, building upon the knowledge gained from its structural analog, etomidate. The scientific rationale for its development is soundly based on the principles of stereopharmacology. The proposed stereospecific synthesis offers a viable route for obtaining the pure, active enantiomer for further investigation. Future research should focus on confirming the enhanced potency and potentially improved safety profile of (S)-Propoxate compared to the racemic mixture, and on fully elucidating its pharmacokinetic and pharmacodynamic properties in preclinical and clinical studies.

References

Propoxate as a GABA-A Receptor Modulator: A Technical Guide

Disclaimer: Publicly available scientific literature on the direct interaction of propoxate with the GABA-A receptor is limited. The following guide is based on the current understanding of its structural and functional analogue, etomidate, and established principles of GABA-A receptor pharmacology. The experimental protocols provided are representative methodologies for characterizing such compounds.

Introduction

Propoxate is an imidazole-based anesthetic agent utilized primarily in aquatic species for sedation and immobilization.[1][2] Structurally related to the well-characterized intravenous anesthetic etomidate, propoxate is hypothesized to exert its effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] This guide provides an in-depth technical overview of the putative mechanism of action of propoxate, drawing heavily on data from its analogue, etomidate, to inform researchers, scientists, and drug development professionals.

Proposed Mechanism of Action

Propoxate is believed to act as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][4] This mechanism does not involve direct activation of the receptor at the GABA binding site, but rather enhances the effect of GABA when it binds.[4] The binding of a positive allosteric modulator like propoxate is thought to induce a conformational change in the receptor that increases its affinity for GABA or the efficacy of GABA-induced channel opening.[5] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.[6]

Signaling Pathway

The proposed signaling pathway for propoxate's action on the GABA-A receptor is illustrated below.

Caption: Proposed signaling pathway of propoxate at the GABA-A receptor.

Quantitative Data (Based on Etomidate)

Due to the lack of specific quantitative data for propoxate, the following tables summarize the known values for etomidate, which is considered a close functional analogue. These values provide a basis for predicting the potential activity of propoxate.

Table 1: Potentiation of GABA-Evoked Currents by Etomidate

| Receptor Subunit Composition | EC50 (µM) | Maximum Enhancement (%) | Cell Type | Reference |

| α6β3γ2 | 0.7 ± 0.06 | 135 ± 7 | Xenopus oocytes | [2] |

| Cultured Hippocampal Neurons | GABA ED50 shift from 10.2 to 5.2 at 4.1 µM etomidate | N/A | Rat | [1] |

Table 2: Direct Activation of GABA-A Receptors by Etomidate

| Receptor Subunit Composition | EC50 (µM) | Maximum Current (% of GABA max) | Cell Type | Reference |

| α6β3γ2 | 23 ± 2.4 | 96 ± 24 | Xenopus oocytes | [2] |

| Cultured Hippocampal Neurons | Direct current induced at 82 µM | N/A | Rat | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to characterize the modulatory effects of propoxate on the GABA-A receptor.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is suitable for studying the effects of compounds on ion channels expressed in a heterologous system.

Objective: To determine the potency and efficacy of propoxate as a positive allosteric modulator of specific GABA-A receptor subunit combinations.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired α, β, and γ subunits of the GABA-A receptor. Incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

-

Drug Application:

-

Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC10-EC20) for a short duration.

-

Co-apply varying concentrations of propoxate with the same low concentration of GABA to determine the potentiating effect.

-

Apply high concentrations of propoxate alone to test for direct activation of the receptor.

-

-

Data Analysis: Measure the peak current amplitude for each application. Plot concentration-response curves to determine EC50 and maximal potentiation values.

Caption: Experimental workflow for TEVC analysis of propoxate.

Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells

This technique allows for the study of ion channel modulation in a mammalian cell line, which may be more physiologically relevant for some applications.

Objective: To characterize the modulatory effects of propoxate on GABA-A receptors in a mammalian expression system.

Methodology:

-

Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) and transfect with plasmids encoding the desired GABA-A receptor subunits.

-

Electrophysiological Recording:

-

Place a coverslip with transfected cells in a recording chamber on a microscope stage, perfused with an external solution.

-

Approach a single cell with a glass micropipette filled with an internal solution to form a high-resistance seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Use a rapid solution exchange system to apply drugs.

-

Establish a stable baseline response to a low concentration of GABA (EC10-EC20).

-

Co-apply propoxate at various concentrations with the baseline GABA concentration.

-

-

Data Analysis: Analyze the change in current amplitude to determine the modulatory effect of propoxate.

Inferred Binding Site

Based on studies with etomidate, the binding site for propoxate on the GABA-A receptor is likely located at the interface between the α and β subunits in the transmembrane domain.[7] The sensitivity to etomidate, and presumably propoxate, is highly dependent on the specific β subunit isoform present, with β2 and β3 subunits conferring high sensitivity.[2][8] A single amino acid residue, asparagine at position 289 of the β3 subunit, has been identified as a critical determinant for etomidate sensitivity.[2] It is plausible that propoxate interacts with a similar pocket on the receptor.

Caption: Inferred binding site of propoxate on the GABA-A receptor.

Conclusion

While direct experimental data for propoxate as a GABA-A receptor modulator is scarce, its structural similarity to etomidate provides a strong basis for its proposed mechanism of action. Propoxate is likely a positive allosteric modulator that enhances GABA-mediated chloride currents, leading to neuronal inhibition. The quantitative data for etomidate and the detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of propoxate's pharmacological profile at the GABA-A receptor. Future studies employing techniques such as electrophysiology and binding assays are necessary to definitively elucidate the specific interactions of propoxate with this important ion channel.

References

- 1. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. multichannelsystems.com [multichannelsystems.com]

- 5. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

IUPAC name for Propoxate anesthetic

An In-Depth Technical Guide to the Anesthetic Agent Propoxate

This technical guide provides a comprehensive overview of the anesthetic agent Propoxate, intended for researchers, scientists, and professionals in drug development. The document details its chemical identity, mechanism of action, pharmacokinetic properties, and relevant experimental protocols, presenting quantitative data in a structured format and visualizing key processes and pathways.

Propoxate is a chiral imidazole derivative, structurally related to the intravenous anesthetic agent etomidate.[1] It is primarily used as an anesthetic for fish and other cold-blooded vertebrates in research and aquaculture.[2][3][4]

IUPAC Name: propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate[2][5]

The hydrochloride salt is identified by the IUPAC name: propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride.[6] Propoxate exists as two enantiomers, (R)-Propoxate and (S)-Propoxate, due to a chiral center.[1] The racemic mixture is often denoted as (dl)-Propoxate.[7]

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₈N₂O₂ | [2][3][5] |

| Molar Mass | 258.32 g/mol | [2][3][5] |

| CAS Number | 7036-58-0 | [2][5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO. Highly soluble in fresh and salt water. | [3][5] |

Mechanism of Action: GABAergic Modulation

Propoxate exerts its anesthetic effects primarily through the potentiation of γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[5][7] As a positive allosteric modulator, it enhances the effect of the inhibitory neurotransmitter GABA.[7][8] This binding increases the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability, which manifests as sedation and anesthesia.[5] While the precise binding site on the GABA-A receptor for Propoxate is not fully elucidated, it is believed to be analogous to that of etomidate, which binds at the interface between the β and α subunits.[5] It is hypothesized that, similar to etomidate where the (R)-enantiomer is the potent hypnotic, the (S)-enantiomer of Propoxate is the more pharmacologically active form.[1]

Pharmacokinetics and Efficacy

Propoxate is characterized by a rapid onset and short duration of action.[3][6] Its pharmacokinetic profile has been evaluated in preclinical models, demonstrating its potential as a potent anesthetic.

| Parameter | Species | Value | Route | Source(s) |

| Absolute Bioavailability | Mouse | 15.3% | Oral vs. IV | [8][9][10] |

| ED₅₀ (Loss of Righting Reflex) | Mouse | ~4.8 mg/kg | IV | [6] |

| Anesthetic Dose | Rat | 3–6 mg/kg | IV | [6] |

| Anesthetic Dose | Dog | 2–4 mg/kg | IV | [6] |

| Anesthetic Duration | Dog | 5–10 minutes | IV | [6] |

| Effective Concentration | Fish | 0.5–10 mg/L | Bath Immersion | [3][7] |

| Relative Potency | Fish | ~100x more potent than Tricaine (MS-222) | Bath Immersion | [8] |

Key Experimental Protocols

Pharmacokinetic Analysis in Mice via UPLC-MS/MS

This protocol outlines the method used to determine the pharmacokinetic parameters of Propoxate in mice.[9][10]

Objective: To quantify Propoxate concentrations in mouse plasma following intravenous and oral administration.

Methodology:

-

Animal Dosing:

-

Sample Collection:

-

Collect blood samples at predetermined time points into heparinized tubes.

-

Centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.

-

-

Sample Preparation:

-

UPLC-MS/MS Analysis:

-

Chromatographic System: Utilize a UPLC system equipped with a BEH C18 column.[9][11]

-

Mobile Phase: Use a gradient of acetonitrile and water (containing 0.1% formic acid).[9][11]

-

Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[9][10]

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantitative analysis.[9][10]

-

-

Data Analysis:

Anesthetic Protocol for Adult Fish

This protocol details the general procedure for using Propoxate as an anesthetic agent in fish via bath immersion.[7]

Objective: To induce a temporary state of anesthesia in fish for handling, tagging, or minor surgical procedures.

Methodology:

-

Preparation of Anesthetic Bath:

-

Prepare a stock solution of Propoxate.

-

Determine the optimal dosage (0.5 to 10 mg/L) through pilot studies, considering fish species, size, and water temperature.[7]

-

Add the required volume of stock solution to a well-aerated container with a known volume of water from the fish's holding tank.

-

-

Induction:

-

Carefully transfer the fish into the anesthetic bath.

-

Monitor the fish continuously. Anesthesia is typically induced within 30 seconds to a few minutes.[7]

-

Assess the depth of anesthesia by observing the loss of equilibrium and cessation of opercular movement.

-

-

Procedure:

-

Once the desired anesthetic plane is reached, remove the fish from the bath.

-

Place the fish on a suitable surface and perform the intended procedure. Keep the gills moist with system water.

-

-

Recovery:

References

- 1. benchchem.com [benchchem.com]

- 2. Propoxate - Wikipedia [en.wikipedia.org]

- 3. Buy Propoxate | 7036-58-0 | >98% [smolecule.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Buy Propoxate (EVT-280814) | 7036-58-0 [evitachem.com]

- 6. medkoo.com [medkoo.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and Propoxate in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Propoxate (R7464) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxate (R7464) is a carboxylated imidazole derivative structurally related to the intravenous anesthetic agent etomidate.[1] While not approved for human use, Propoxate has garnered interest as a potent anesthetic agent in aquatic species, particularly fish.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies of Propoxate. It is intended to serve as a detailed resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Properties

Propoxate, with the IUPAC name propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a chiral molecule existing as (R)- and (S)-enantiomers.[2][3] The racemic mixture is often referred to as (dl)-Propoxate.[4]

Table 1: Chemical Identifiers of Propoxate (Racemic)

| Identifier | Value | Reference |

| IUPAC Name | propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | [2] |

| Synonyms | R7464, Propoxato, Propoxatum | [5] |

| CAS Number | 7036-58-0 | [2] |

| Molecular Formula | C₁₅H₁₈N₂O₂ | [2] |

| Molecular Weight | 258.32 g/mol | [2] |

| SMILES | CCCOC(=O)c1cncn1C(C)c2ccccc2 | [2] |

| InChI | InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3 | [2] |

Table 2: Physicochemical Properties of Propoxate

| Property | Value | Reference |

| Physical State | Not explicitly stated, but available as a solution | [6] |

| Solubility | Soluble in DMSO and acetonitrile | [6][7] |

| Purity | ≥98% (for analytical standards) | [6] |

| Formulation | Commonly available as a 10 mg/mL solution in acetonitrile | [6] |

| Storage | -20°C for long-term storage | [6] |

Pharmacology

Mechanism of Action

The primary mechanism of action of Propoxate is believed to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4][8] This is analogous to its structural relative, etomidate, which enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx, neuronal hyperpolarization, and subsequent sedation and anesthesia.[9][10]

While the precise subunits of the GABA-A receptor that Propoxate interacts with in fish have not been fully elucidated, it is hypothesized to bind at subunit interfaces, similar to other anesthetics.[6] The specificity of Propoxate for piscine GABAergic systems may be attributed to differences in receptor subunit composition compared to mammals.[6]

Figure 1: Proposed Mechanism of Action of Propoxate.

Pharmacokinetics

A study utilizing UPLC-MS/MS in mice provided pharmacokinetic data for Propoxate following intravenous and oral administration.

Table 3: Pharmacokinetic Parameters of Propoxate in Mice

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Reference |

| Absolute Bioavailability | - | 15.3% | [11] |

| Calibration Curve Range (Plasma) | 0.77–1540 ng/mL | 0.77–1540 ng/mL | [11] |

| Correlation Coefficient (r) | >0.998 | >0.998 | [11] |

Experimental Protocols

Anesthesia in Fish (General Protocol)

Propoxate is a potent anesthetic in fish, with effective concentrations ranging from 0.5 to 10 mg/L.[4] Induction is rapid, often occurring within 30 seconds to a few minutes, while recovery times can be more variable.[4]

Experimental Workflow for Fish Anesthesia:

Figure 2: General workflow for Propoxate-induced anesthesia in fish.

Stereospecific Synthesis of (S)-Propoxate (Proposed)

A plausible, though not explicitly detailed in public literature, synthetic route for (S)-Propoxate can be proposed based on established methods for similar chiral imidazole derivatives.[5]

Proposed Synthesis Pathway:

Figure 3: Proposed synthetic pathway for (S)-Propoxate.

Analytical Methods

UPLC-MS/MS for Pharmacokinetic Studies

A validated UPLC-MS/MS method has been developed for the simultaneous quantification of Propoxate and its analogs in mouse plasma.[11]

Table 4: UPLC-MS/MS Method Parameters for Propoxate Analysis in Mouse Plasma

| Parameter | Description | Reference |

| Instrumentation | UPLC coupled with a tandem mass spectrometer | [11] |

| Column | UPLC BEH C18 | [11] |

| Mobile Phase | Acetonitrile and water (containing 0.1% formic acid) | [11] |

| Flow Rate | 0.4 mL/min | [11] |

| Detection Mode | Multiple Reaction Monitoring (MRM) with ESI in positive ion mode | [11] |

| Sample Preparation | Methanol-induced protein precipitation | [11] |

Conclusion

Propoxate (R7464) is a potent anesthetic agent with a mechanism of action likely involving the positive allosteric modulation of GABA-A receptors. Its primary application to date has been in the field of aquatic animal research. This technical guide consolidates the available information on its chemical properties, pharmacology, and analytical methods to provide a valuable resource for the scientific community. Further research is warranted to fully elucidate its receptor subtype selectivity, detailed metabolic pathways, and to develop standardized experimental protocols for its various applications.

References

- 1. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. journals.plos.org [journals.plos.org]

- 4. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and Propoxate in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. Buy Propoxate (EVT-280814) | 7036-58-0 [evitachem.com]

- 11. Hematological and Hematopoietic Analysis in Fish Toxicology—A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Pharmacological Profile: Propoxate vs. Etomidate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Propoxate and etomidate are imidazole-based anesthetic agents that exert their effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Etomidate is a well-established intravenous anesthetic known for its favorable hemodynamic profile, making it a valuable agent in patients with cardiovascular instability. Propoxate, a structurally related analogue, has been primarily utilized as an anesthetic in aquatic species, with limited characterization of its pharmacological profile in mammals. Recent reports of its misuse in humans, however, have underscored the need for a comprehensive understanding of its pharmacological and toxicological properties. This technical guide provides a detailed comparative analysis of the pharmacological profiles of Propoxate and etomidate, focusing on their mechanism of action, pharmacokinetics, pharmacodynamics, and adverse effects, supported by experimental methodologies and data presented for scientific evaluation.

Core Pharmacological Comparison

Mechanism of Action

Both Propoxate and etomidate are positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Their binding to a specific site on the receptor complex enhances the affinity of GABA for its binding site, leading to an increased frequency and duration of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing sedation and hypnosis.

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ, δ). Etomidate exhibits a degree of subunit selectivity, showing a preference for receptors containing β2 or β3 subunits over those with β1 subunits.[1][2] While direct experimental data for Propoxate is limited, its structural similarity to etomidate strongly suggests a comparable mechanism of action and subunit selectivity.[3]

dot

Stereoselectivity

Both Propoxate and etomidate are chiral molecules, and their pharmacological activity is highly stereoselective. For etomidate, the (R)-(+)-enantiomer is the pharmacologically active isomer, possessing approximately 10-fold greater hypnotic potency than the (S)-(-)-enantiomer.[2][4][5] It is hypothesized that a similar stereoselectivity exists for Propoxate, with the (S)-enantiomer being the more active form, although this has not been definitively established through direct comparative studies.[3]

Pharmacokinetics

A comparative summary of the available pharmacokinetic parameters for Propoxate and etomidate in mice is presented in Table 1.

Table 1: Comparative Pharmacokinetic Parameters in Mice

| Parameter | Propoxate | Etomidate |

| Administration Route | Intravenous (IV), Oral | Intravenous (IV), Oral |

| IV Dose | 1 mg/kg | 1 mg/kg |

| Oral Dose | 10 mg/kg | 10 mg/kg |

| Absolute Bioavailability | 15.3%[6] | 14.0%[6] |

Data for Propoxate and etomidate in mice from the same study are presented for direct comparison.[6]

Etomidate is rapidly metabolized in the liver and plasma by ester hydrolysis to an inactive carboxylic acid metabolite, which is then excreted in the urine.[7][8] This rapid metabolism contributes to its short duration of action. The metabolic pathways of Propoxate have not been extensively studied, but it is presumed to undergo similar hydrolytic metabolism due to its ester structure.

Pharmacodynamics

Potency and Efficacy

Quantitative data directly comparing the anesthetic potency and efficacy of Propoxate and etomidate in mammals is scarce. In fish, Propoxate has been reported to be approximately 100 times more potent than MS-222 (tricaine methanesulfonate).[9] For etomidate, the hypnotic plasma concentration in humans is generally considered to be above 200 ng/mL (approximately 0.82 µM).[5]

Studies on etomidate analogues have shown a strong correlation between their ability to modulate the GABA-A receptor in vitro and their hypnotic potency in vivo.[10] While direct EC50 values for Propoxate at the GABA-A receptor are not available in the public domain, it is expected to be a potent modulator based on its structural similarity to etomidate.

Table 2: Pharmacodynamic Properties of Etomidate

| Parameter | Value |

| Hypnotic Plasma Concentration (Humans) | >200 ng/mL[5] |

| GABA-A Receptor Modulation (α1β3γ2L, in vitro) | EC50 = 1.5 µM (for potentiation of EC5 GABA-evoked currents)[11] |

| Anesthetic Dose (Mice, IP) | 23.7 ± 1.5 mg/kg[12] |

Adverse Effects

The adverse effect profile of etomidate is well-characterized and includes pain on injection, myoclonus, postoperative nausea and vomiting, and, most significantly, adrenal suppression.[7] Etomidate inhibits the enzyme 11β-hydroxylase, which is crucial for cortisol and aldosterone synthesis.[7] This effect can persist for several hours after a single induction dose.

The adverse effects of Propoxate in mammals are not well-documented in a clinical or preclinical setting. However, recent reports of its misuse via electronic cigarettes have been associated with neuropsychiatric disturbances, hypokalemia, and signs of hyperandrogenism, which may be indicative of adrenal suppression similar to that caused by etomidate.[13] Further investigation into the adrenal toxicity of Propoxate is warranted.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor

This protocol is designed to determine the binding affinity of a test compound (e.g., Propoxate or etomidate) for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat brain membranes (or cells expressing specific GABA-A receptor subtypes)

-

[³H]muscimol (radioligand)

-

Unlabeled GABA (for non-specific binding)

-

Test compounds (Propoxate, etomidate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the brain membranes, [³H]muscimol, and either buffer (for total binding), unlabeled GABA (for non-specific binding), or the test compound.

-

Incubate at 4°C for a specified time (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for each test compound.

Conclusion

Propoxate and etomidate share a common mechanism of action as positive allosteric modulators of the GABA-A receptor. While etomidate's pharmacological profile is well-established, there is a significant lack of quantitative data for Propoxate, particularly concerning its potency and efficacy at the GABA-A receptor and its adverse effect profile in mammals. The available pharmacokinetic data in mice suggest similar absorption characteristics to etomidate. The recent emergence of Propoxate as a substance of misuse highlights the urgent need for further research to fully characterize its pharmacological and toxicological properties. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which are essential for a comprehensive risk assessment and for understanding the potential clinical implications of this compound.

References

- 1. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The in vitro and in vivo enantioselectivity of etomidate implicates the GABAA receptor in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.rug.nl [research.rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Etomidate: a valuable anaesthetic for mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Enantiomers of Propoxate and their Anesthetic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxate, chemically known as propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a chiral anesthetic agent structurally related to etomidate.[1] Due to the presence of a chiral center at the alpha-position of the ethyl group attached to the imidazole ring, propoxate exists as two enantiomers: (R)-propoxate and (S)-propoxate. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in their pharmacological, pharmacokinetic, and toxicological profiles.[1] For many anesthetic agents, one enantiomer is often responsible for the desired therapeutic effect, while the other may be less active or contribute to undesirable side effects.[1]

This technical guide provides a comprehensive overview of the enantiomers of propoxate and their anesthetic activity, drawing upon available data for the racemic mixture and making logical inferences based on its close structural and functional analogue, etomidate. Currently, propoxate is primarily used in research and aquaculture as a racemic mixture ((dl)-propoxate) for the anesthesia of fish.[2] Specific pharmacological data on the individual enantiomers of propoxate is limited in publicly available literature. Therefore, much of the understanding of their distinct properties is extrapolated from the well-documented stereoselectivity of etomidate, where the (R)-enantiomer is the potent hypnotic agent.[1]

Putative Anesthetic Activity and Stereoselectivity

Based on the analogy with etomidate, it is hypothesized that the anesthetic activity of propoxate resides primarily in one of its enantiomers. For etomidate, the (R)-enantiomer is responsible for the hypnotic effects, while the (S)-enantiomer is significantly less active.[1] By extension, it is presumed that one enantiomer of propoxate is the active anesthetic, while the other is likely inactive or possesses a different pharmacological profile.

Quantitative Data on Propoxate (Racemic) and Inferred Enantiomeric Properties

The following table summarizes the available quantitative data for racemic propoxate and presents a hypothetical breakdown of the properties of its enantiomers based on the stereoselectivity observed with etomidate. It is critical to note that the data for the individual enantiomers is inferred and not based on direct experimental results for propoxate.

| Parameter | (dl)-Propoxate (Racemic) | (R)-Propoxate (Hypothesized Active) | (S)-Propoxate (Hypothesized Inactive) | Reference |

| Anesthetic Potency (Fish) | Effective Concentration: 0.5 - 10 mg/L | High | Low to negligible | [2] |

| Induction Time (Fish) | Rapid (within 30 seconds to a few minutes) | Rapid | N/A | [2] |

| Recovery Time (Fish) | Variable | Variable | N/A | [2] |

| Mechanism of Action | Positive allosteric modulator of GABA-A receptors | Positive allosteric modulator of GABA-A receptors | Unknown/Negligible effect on GABA-A receptors | [2][3] |

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for propoxate is believed to be the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3] This action is consistent with other imidazole-based anesthetics like etomidate. The binding of propoxate to the GABA-A receptor is thought to be stereoselective, with the active enantiomer having a much higher affinity for the receptor binding site. This enhanced GABAergic transmission leads to neuronal hyperpolarization and a general depression of the central nervous system, resulting in sedation and anesthesia.

References

Propoxate Degradation: A Technical Overview of Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Propoxate, an anesthetic agent structurally related to etomidate and metomidate, undergoes metabolic degradation through several key pathways.[1] While detailed environmental degradation studies are not extensively documented in publicly available literature, metabolic studies in biological systems provide significant insights into its transformation and the resulting byproducts. This guide summarizes the known degradation pathways of propoxate, offering a technical exploration of its metabolic fate.

Metabolic Degradation Pathways

Studies on the pharmacokinetics of propoxate have identified its metabolism as a key process in its biological activity and clearance. As an ester, propoxate is susceptible to hydrolysis by esterases, which is a crucial step for its bioavailability and potential therapeutic effects, suggesting it may act as a prodrug.[2]

A pivotal study on the metabolism of propoxate and its analogs in zebrafish, human liver microsomes, and other human samples identified six distinct metabolites of propoxate. The primary metabolic transformations observed were:

-

Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule.

-

Dealkylation: The removal of an alkyl group.

-

Dehydrogenation: The removal of hydrogen atoms, typically resulting in the formation of a double bond or a ketone.

-

Glucuronidation: The conjugation with glucuronic acid, a common mechanism to increase water solubility and facilitate excretion.

These metabolic processes are common for many pharmaceutical compounds and are essential for their detoxification and elimination from the body.[3][4]

Predicted Degradation Byproducts

Based on the identified metabolic pathways, the degradation of propoxate can be predicted to yield several byproducts. The initial and most significant degradation step is likely the hydrolysis of the ester bond.

Hydrolysis

The ester linkage in propoxate is a primary target for enzymatic hydrolysis, particularly by esterases present in biological systems.[2] This reaction would cleave the molecule into two main components.

The anticipated byproducts of propoxate hydrolysis are:

-

1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid: The core imidazole-containing acid.

-

Propanol: The alcohol moiety from the ester group.

This hydrolysis reaction is a common degradation pathway for many ester-containing pharmaceuticals.[5]

Visualizing the Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted degradation pathways of propoxate.

Propoxate Hydrolysis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Buy Propoxate (EVT-280814) | 7036-58-0 [evitachem.com]

- 3. Microbial metabolism marvels: a comprehensive review of microbial drug transformation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial metabolism marvels: a comprehensive review of microbial drug transformation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of Propoxate (CAS Number 7036-58-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propoxate (CAS 7036-58-0), chemically known as propyl 3-(1-phenylethyl)imidazole-4-carboxylate, is an imidazole derivative recognized for its potent anesthetic properties, particularly in aquatic vertebrates.[1] Structurally related to etomidate and metomidate, Propoxate functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] This technical guide provides a comprehensive overview of the research applications of Propoxate, with a focus on its anesthetic use in laboratory settings. The document details its mechanism of action, presents available quantitative data, outlines experimental protocols for its application in fish anesthesia, and discusses its pharmacokinetic profile. This guide is intended to serve as a valuable resource for researchers utilizing or considering Propoxate in their experimental designs.

Chemical and Physical Properties

Propoxate is an organic compound with the molecular formula C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol .[1][4] It is characterized as a clear liquid with limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][4]

| Property | Value | Reference |

| CAS Number | 7036-58-0 | [1][4] |

| Molecular Formula | C₁₅H₁₈N₂O₂ | [1][4] |

| Molecular Weight | 258.32 g/mol | [1][4] |

| IUPAC Name | propyl 3-(1-phenylethyl)imidazole-4-carboxylate | [1][4] |

| Synonyms | Propoxate, R7464 | [3][5] |

| Appearance | Clear liquid | [4] |

| Solubility | Soluble in DMSO, limited in water | [1][4] |

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action of Propoxate is the positive allosteric modulation of GABA-A receptors.[2] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[2]

Upon binding of the endogenous ligand GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition.[2]

Propoxate, like its analog etomidate, binds to a distinct allosteric site on the GABA-A receptor complex. This binding enhances the receptor's affinity for GABA, thereby potentiating the GABA-mediated chloride current.[2] The increased inhibitory signaling leads to the sedative and anesthetic effects observed with Propoxate administration.

Research Applications: Anesthesia in Aquatic Species

The primary and most well-documented research application of Propoxate is as an anesthetic agent for fish.[1][3] Its high potency, rapid induction, and relatively quick recovery times make it a valuable tool for various experimental procedures in aquatic research.[1]

Quantitative Anesthetic Data

The following table summarizes the effective concentrations and observed induction and recovery times for Propoxate in fish. It is important to note that these values can vary depending on the species, size, water temperature, and other experimental conditions.[6][7]

| Parameter | Value | Species | Reference |

| Effective Concentration | 0.5 - 10 mg/L | General Fish | [6] |

| Induction Time | 30 seconds - 4 minutes | General Fish | [6] |

| Potency Comparison | ~10 times more potent than Tricaine (MS-222) | General Fish | [1][6] |

Experimental Protocol: Immersion Anesthesia of Fish

This protocol provides a general guideline for inducing anesthesia in fish using Propoxate via immersion. Researchers should adapt this protocol based on their specific experimental needs and the species being studied.

Materials:

-

Propoxate stock solution (dissolved in an appropriate solvent like DMSO)

-

Two tanks: one for anesthesia and one for recovery, filled with water from the fish's housing tank

-

Aeration equipment for both tanks

-

Timer

-

Net for transferring fish

Procedure:

-

Preparation:

-

Prepare a stock solution of Propoxate.

-

Fill the anesthetic and recovery tanks with water from the fish's home environment to minimize stress.

-

Ensure both tanks are well-aerated.

-

-

Anesthesia Induction:

-

Calculate the required volume of Propoxate stock solution to achieve the desired final concentration in the anesthetic bath.

-

Add the stock solution to the anesthetic tank and mix thoroughly.

-

Gently transfer the fish into the anesthetic bath.

-

Continuously monitor the fish for the desired stage of anesthesia (e.g., loss of equilibrium, cessation of opercular movement). Record the time to induction.

-

-

Experimental Procedure:

-

Once the desired level of anesthesia is achieved, perform the experimental procedure.

-

-

Recovery:

-

Immediately following the procedure, transfer the fish to the recovery tank containing fresh, well-aerated water.

-

Monitor the fish until it regains equilibrium and normal swimming behavior. Record the time to full recovery.

-

Pharmacokinetics and Metabolism

Recent studies have begun to elucidate the pharmacokinetic profile of Propoxate. A study in mice using UPLC-MS/MS for quantification provided the following key parameters.

| Pharmacokinetic Parameter | Value (in mice) | Reference |

| Intravenous Dose | 1 mg/kg | [6] |

| Oral Dose | 10 mg/kg | [6] |

| Absolute Bioavailability | 15.3% | [6] |

Metabolism: In vitro studies with zebrafish and human liver microsomes have identified several metabolites of Propoxate. The primary metabolic pathways include hydroxylation, dealkylation, dehydrogenation, and glucuronidation.[2]

In Vitro Assay Methodologies

While specific in vitro quantitative data for Propoxate is limited in publicly available literature, general protocols for assessing GABA-A receptor modulators can be adapted for its characterization.

Radioligand Binding Assay (General Protocol)

This assay can be used to determine the binding affinity (Ki) of Propoxate for the GABA-A receptor.

Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for the GABA-A receptor (e.g., [³H]muscimol or [³H]flumazenil) competes with unlabeled Propoxate for binding to the receptor.

Materials:

-

Rat brain membranes (source of GABA-A receptors)

-

Radioligand (e.g., [³H]muscimol)

-

Propoxate solutions of varying concentrations

-

Incubation buffer

-

Scintillation fluid and counter

Brief Protocol:

-

Membrane Preparation: Prepare a crude synaptic membrane fraction from rat brains.

-

Incubation: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of Propoxate.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (concentration of Propoxate that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology (General Protocol)

This technique can be used to measure the functional effect of Propoxate on GABA-A receptor-mediated currents.

Principle: This method allows for the recording of ion channel currents from a single cell expressing GABA-A receptors. The effect of Propoxate on GABA-evoked currents can be quantified.

Materials:

-

Cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells)

-

Patch-clamp rig (microscope, micromanipulators, amplifier)

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

GABA and Propoxate solutions

Brief Protocol:

-

Cell Culture: Culture cells expressing the desired GABA-A receptor subunit combination.

-

Recording: Establish a whole-cell patch-clamp recording from a single cell.

-

GABA Application: Apply a low concentration of GABA to elicit a baseline current.

-

Co-application: Co-apply GABA and Propoxate to the cell.

-

Data Analysis: Measure the potentiation of the GABA-evoked current by Propoxate. An EC₅₀ value for the modulatory effect can be determined by testing a range of Propoxate concentrations.

Conclusion

Propoxate (CAS 7036-58-0) is a potent anesthetic agent with a well-defined mechanism of action involving the positive allosteric modulation of GABA-A receptors. Its primary application in research is as an effective anesthetic for fish, facilitating a wide range of experimental procedures. While detailed in vitro characterization and specific GABA-A receptor subunit selectivity data for Propoxate are not extensively available in the public domain, the established protocols for its use in aquatic species and the general methodologies for studying GABA-A receptor modulators provide a strong foundation for its application in neuroscience and pharmacology research. Further investigation into its in vitro properties would provide a more complete understanding of its pharmacological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Rapid qualitative and quantitative analysis of etomidate and its structural analogs in blood by UPLC-MS/MS and application in six forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDSP - GABA [kidbdev.med.unc.edu]

- 6. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and Propoxate in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Simple and Sensitive HPLC-MS/MS Method for the Simultaneous Quantitative Analysis and Pharmacokinetic Comparison of Four Imidazole-Derived GABA Receptor Agonists: Etomidate, Metomidate, Propoxate, and Isopropoxate in Mouse Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Propoxate Solution Preparation for Fish Anesthesia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxate is a potent, imidazole-based anesthetic agent used for the sedation and immobilization of fish in research and aquaculture.[1] Structurally related to etomidate and metomidate, it is noted for its high potency, being approximately 10 times more potent than the commonly used Tricaine (MS-222).[1] Propoxate is typically administered via bath immersion and is characterized by rapid induction times.[1] However, recovery times can be variable and may be prolonged depending on the concentration and duration of exposure.[1] The available scientific literature primarily refers to the racemic mixture, (dl)-propoxate.[1] Due to limited data on its effects on specific fish species, it is crucial to conduct pilot studies to determine the optimal dosage for specific experimental conditions.[1]

Mechanism of Action

While the precise mechanism in fish is not fully elucidated, propoxate, as an imidazole-based anesthetic, is believed to act as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1] GABA is the primary inhibitory neurotransmitter in the brain. The binding of propoxate to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in sedation and anesthesia.

Caption: Proposed mechanism of action of propoxate via GABA-A receptor modulation.

Quantitative Data Summary

Quantitative data for propoxate is limited for specific species. Therefore, the following tables provide a general overview of propoxate's efficacy and a comparison with other commonly used fish anesthetics. It is imperative to conduct pilot studies to determine the optimal concentration for your specific species and experimental conditions.

Table 1: General Efficacy of Propoxate in Fish

| Parameter | Value | Reference |

| Chemical Name | (dl)-1-(1-phenyl-ethyl)-5-(propoxy-carbonyl)-imidazole hydrochloride | |

| Typical Dosage Range | 0.5 - 10 mg/L | [1][2] |

| Induction Time | 30 seconds - 4 minutes | [1][2] |

| Recovery Time | Can be prolonged and is variable | [1] |

| Potency | Approximately 10 times more potent than MS-222 | [1][2] |

Table 2: Comparative Overview of Common Fish Anesthetics

| Anesthetic | Typical Dosage Range | Induction Time | Recovery Time | Key Considerations |

| (dl)-Propoxate | 0.5 - 10 mg/L[1] | 30 seconds - 4 minutes[1] | Can be prolonged[1] | High potency; limited data on specific species. |

| Tricaine (MS-222) | 25 - 100 mg/L[1] | < 4 minutes[1] | ~10 minutes[1] | Widely used; acidic, requires buffering. |

| Etomidate | 2.0 - 4.0 mg/L | ~90 seconds | Up to 40 minutes | Potent; can lead to longer recovery times. |

| Eugenol (Clove Oil) | 40 - 60 mg/L | Faster than MS-222 | Longer than MS-222 | Natural product; requires an emulsifier. |

Experimental Protocols

Preparation of Propoxate Stock Solution

Propoxate is a crystalline powder with limited solubility in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). Therefore, a concentrated stock solution should be prepared before dilution in the anesthetic bath.

Materials:

-

(dl)-Propoxate powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Protocol for 10 mM Stock Solution:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of propoxate (Molecular Weight: 258.32 g/mol ) is calculated as follows:

-

Mass (mg) = 10 mmol/L * 0.001 L * 258.32 g/mol * 1000 mg/g = 2.5832 mg

-

-

Weigh the compound: Accurately weigh out approximately 2.58 mg of (dl)-propoxate powder using an analytical balance.

-

Dissolve in DMSO:

-

Add the weighed propoxate to a sterile amber vial.

-

Add a small amount of DMSO (e.g., 200 µL) and vortex thoroughly to completely dissolve the powder.

-

-

Adjust to final volume: Once fully dissolved, add DMSO to reach a final volume of 1 mL.

-

Mix and store: Vortex the solution again to ensure homogeneity. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C for long-term use.

General Anesthesia via Immersion

This protocol outlines the general procedure for anesthetizing fish using a propoxate solution prepared from a stock solution.

Caption: Experimental workflow for propoxate anesthesia in fish.

Methodology:

-

Pre-Anesthesia Preparation:

-

Anesthesia Induction:

-

Calculate the volume of the propoxate stock solution needed to achieve the desired final concentration in the anesthetic bath. For example, to make a 1 L solution of 1 mg/L propoxate from a 10 mM (2583.2 mg/L) stock solution:

-

Volume of stock (mL) = (Desired Concentration (mg/L) * Final Volume (L)) / Stock Concentration (mg/L) * 1000 µL/mL

-

Volume of stock (µL) = (1 mg/L * 1 L) / 2583.2 mg/L * 1000 = ~387 µL

-

-

Add the calculated volume of the stock solution to the anesthetic bath and mix thoroughly.[1]

-

Gently transfer the fish to the anesthetic bath.[1]

-

Continuously monitor the fish for the desired stage of anesthesia (e.g., loss of equilibrium, cessation of opercular movement) and record the time to induction.[1]

-

-

Procedure:

-

Once the desired level of anesthesia is reached, perform the experimental procedure.

-

If the procedure is lengthy, consider irrigating the gills with a lower concentration of the anesthetic solution to maintain anesthesia.

-

-

Recovery:

Troubleshooting and Considerations

-

Prolonged Recovery: If recovery is prolonged, ensure the recovery tank is well-aerated and consider gently moving the fish to facilitate water flow over the gills. For future experiments, reduce the propoxate concentration or the duration of exposure.[1]

-

Adverse Reactions (e.g., hyperexcitability): If hyperexcitability is observed during induction, the concentration may be too low. A slightly higher, but safe, concentration might lead to a smoother induction. Conversely, muscle spasms at deeper stages of anesthesia could indicate an overdose.

-

Water Quality: Maintain consistent water temperature and pH, as these can affect the efficacy of the anesthetic.

-

Species and Individual Variability: The response to anesthetics can vary significantly between species and even between individuals of the same species based on size, age, and health status. Always conduct pilot studies on a small number of fish to determine the optimal dose.[1]

References

Application Note: A Validated UPLC-MS/MS Method for the Rapid Quantification of Propoxate in Plasma

Introduction

Propoxate is an imidazole-derived compound that has gained attention in various research fields. To support pharmacokinetic and other drug development studies, a robust and sensitive bioanalytical method for the quantification of propoxate in plasma is essential. This application note describes a highly selective and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of propoxate in plasma samples. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated to ensure its reliability for high-throughput plasma sample analysis.

Experimental Workflow

The overall workflow for the quantification of propoxate in plasma samples is depicted in the following diagram.

Caption: Experimental workflow for propoxate quantification in plasma.

Experimental Protocols